8-ethyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
Quinoline is an aromatic nitrogen-containing heterocyclic compound with a molecular formula of C9H7N . It’s a weak tertiary base that forms salts with acids and exhibits reactions similar to benzene and pyridine . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development .
Synthesis Analysis
Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis
Quinoline is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It participates in both electrophilic and nucleophilic substitution reactions .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . Benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Scientific Research Applications
Synthesis and Biological Investigations
Research has focused on the synthesis and characterization of quinolinyl chalcones containing a pyrazole group, which include derivatives related to the specified compound. These compounds, synthesized via Claisen–Schmidt condensation, were found to exhibit promising anti-microbial properties against bacterial and fungal strains. Additionally, their anti-oxidant activity was assessed, showing moderate effectiveness, highlighting the compound's potential in developing antimicrobial and antioxidant agents (Prasath et al., 2015).
Molecular and Supramolecular Structures
Another area of research has investigated the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines, derivatives closely related to the specified compound. This study revealed how molecular substitutions influence the formation of complex structures through hydrogen bonding, showcasing the compound's relevance in studying molecular and supramolecular chemistry (Portilla et al., 2005).
Photovoltaic and Optical Properties
The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives have also been a subject of interest. These compounds, related to the specified chemical, were analyzed for their potential in organic–inorganic photodiode fabrication. Studies demonstrated that these derivatives exhibit rectification behavior and photovoltaic properties, suggesting their applicability in developing new photodiode materials (Zeyada et al., 2016).
Antioxidant Pyrazoloquinoline Derivatives
Research on the synthesis, regioselectivity, and antioxidant properties of pyrazolo[4,3-c]quinoline-3,4-diones, derivatives of the specified compound, has shown that these new compounds exhibit significant antioxidant properties. This study not only expands the chemical understanding of pyrazoloquinoline derivatives but also highlights their potential as antioxidants (Tomassoli et al., 2016).
Mechanism of Action
Mode of Action
It is known that pyrazole-bearing compounds, which this compound is a part of, are known for their diverse pharmacological effects . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the known pharmacological activities of pyrazole derivatives, it is plausible that this compound may have significant effects at the molecular and cellular levels .
Properties
IUPAC Name |
8-ethyl-1-(4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3/c1-3-18-11-14-23-21(15-18)25-22(16-26-23)24(19-7-5-4-6-8-19)27-28(25)20-12-9-17(2)10-13-20/h4-16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASORNFFHFNVKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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